

# 5-(Trifluoromethyl)isoquinoline CAS number

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-(Trifluoromethyl)isoquinoline

Cat. No.: B3090081

[Get Quote](#)

## Core Identity and Physicochemical Profile Chemical Identification

- Systematic Name: **5-(Trifluoromethyl)isoquinoline**
- CAS Number: 120568-09-4[\[1\]](#)[\[2\]](#)
- Molecular Formula: C<sub>10</sub>H<sub>6</sub>F<sub>3</sub>N[\[1\]](#)
- Molecular Weight: 197.16 g/mol [\[1\]](#)

## The Strategic Importance of the Trifluoromethyl Group

The trifluoromethyl (-CF<sub>3</sub>) group is a cornerstone in modern medicinal chemistry, primarily due to its profound impact on a molecule's pharmacokinetic and pharmacodynamic properties.[\[3\]](#) Its inclusion can significantly enhance:

- Metabolic Stability: The high strength of the carbon-fluorine bond renders the -CF<sub>3</sub> group resistant to metabolic degradation, prolonging the *in vivo* half-life of a drug candidate.[\[3\]](#)
- Lipophilicity: The trifluoromethyl group increases the overall lipophilicity of a molecule, which can improve its ability to permeate cellular membranes.[\[3\]](#)[\[4\]](#)
- Binding Affinity: As a strong electron-withdrawing group, the -CF<sub>3</sub> moiety can modulate the electronic environment of the parent molecule, potentially leading to more potent interactions with biological targets.[\[3\]](#)[\[4\]](#)

## The Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.<sup>[3][5]</sup> Derivatives of isoquinoline have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.<sup>[5]</sup>

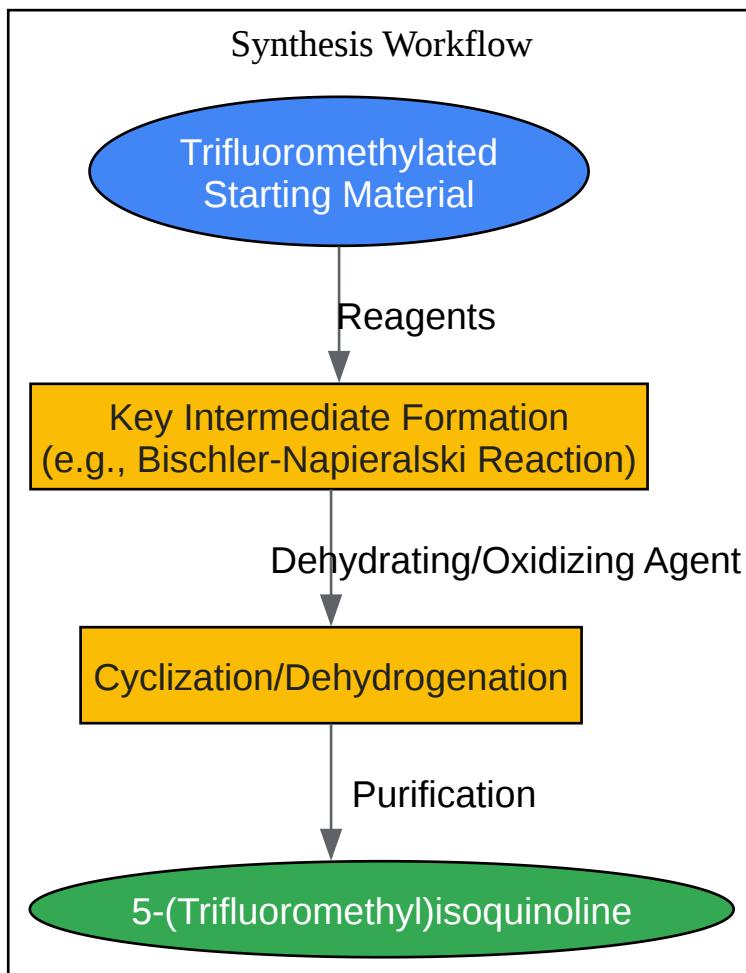
## Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **5-(Trifluoromethyl)isoquinoline** is presented in the table below.

| Property          | Value                                           | Source                                  |
|-------------------|-------------------------------------------------|-----------------------------------------|
| CAS Number        | 120568-09-4                                     | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>10</sub> H <sub>6</sub> F <sub>3</sub> N | <a href="#">[1]</a>                     |
| Molecular Weight  | 197.16 g/mol                                    | <a href="#">[1]</a>                     |
| Physical State    | Liquid                                          | <a href="#">[6]</a>                     |
| Boiling Point     | ~190-195 °C                                     | <a href="#">[6]</a>                     |
| Solubility        | Good solubility in common organic solvents      | <a href="#">[6]</a>                     |

Spectroscopic data for this compound would be expected to show characteristic signals in <sup>1</sup>H NMR, <sup>13</sup>C NMR, and <sup>19</sup>F NMR spectroscopy consistent with the substituted isoquinoline structure. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.

## Synthesis and Mechanistic Considerations


The synthesis of trifluoromethylated isoquinolines is a topic of significant interest, with various strategies developed to introduce the -CF<sub>3</sub> group at different positions on the isoquinoline core. The chosen synthetic route is highly dependent on the desired substitution pattern.<sup>[7]</sup>

## General Synthetic Strategies

Several methodologies can be employed for the synthesis of trifluoromethylated isoquinolines, including:

- Radical Trifluoromethylation: This approach often utilizes reagents like the Togni reagent to introduce the  $-CF_3$  group onto a pre-formed heterocyclic system.[7]
- Transition-Metal-Catalyzed Cross-Coupling Reactions: These methods can be used to couple a trifluoromethyl source with a suitably functionalized isoquinoline precursor.
- Construction of the Isoquinoline Ring from Trifluoromethylated Precursors: This strategy involves building the isoquinoline scaffold from starting materials that already contain the trifluoromethyl group.[8]

The following diagram illustrates a generalized workflow for the synthesis of a substituted isoquinoline, which can be adapted for **5-(Trifluoromethyl)isoquinoline**.



[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for producing trifluoromethylated isoquinolines.

## Plausible Experimental Protocol

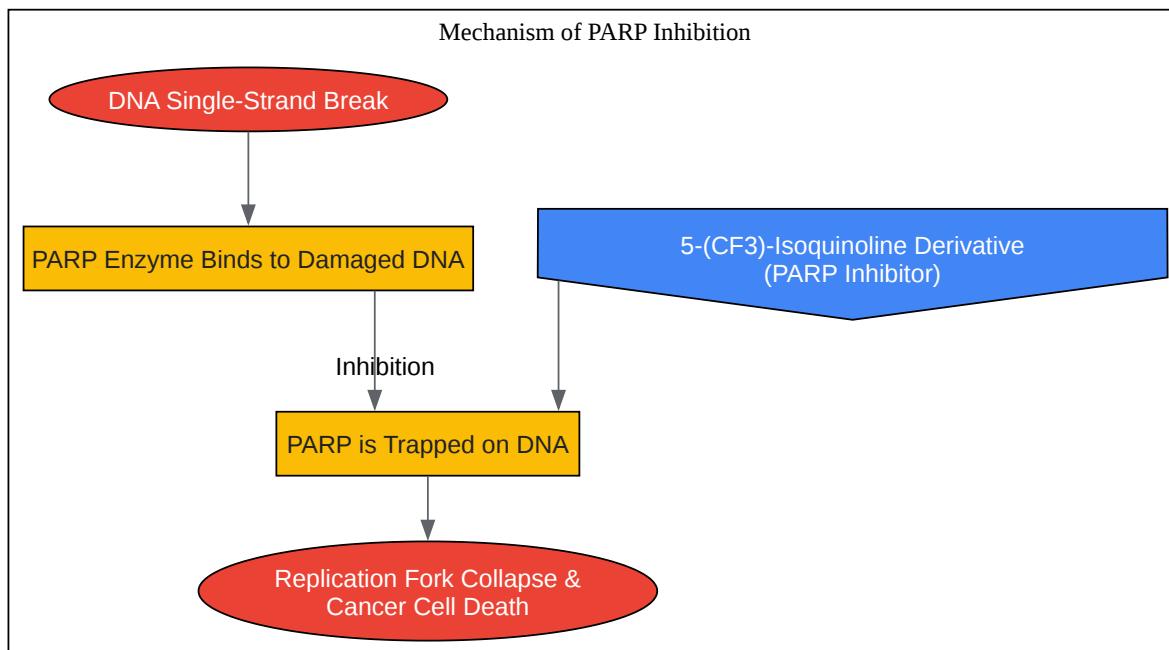
While a specific, detailed protocol for the synthesis of **5-(Trifluoromethyl)isoquinoline** is not readily available in the provided search results, a plausible route can be conceptualized based on established methods for isoquinoline synthesis, such as the Bischler-Napieralski reaction followed by dehydrogenation.<sup>[8]</sup> The key challenge in this specific synthesis would be the electron-withdrawing nature of the trifluoromethyl group, which deactivates the aromatic ring towards electrophilic substitution.<sup>[8]</sup>

**Step 1: N-Acylation of a Substituted Phenethylamine** A suitable starting material, such as 2-bromo-4-(trifluoromethyl)phenethylamine, would be acylated, for example with acetyl chloride, in the presence of a base like triethylamine.

**Step 2: Intramolecular Cyclization (Bischler-Napieralski type)** The resulting N-acylated intermediate would then be subjected to intramolecular cyclization using a strong dehydrating agent such as phosphorus pentoxide or phosphoryl chloride.<sup>[9]</sup>

**Step 3: Dehydrogenation** The resulting dihydroisoquinoline would then be oxidized to the aromatic **5-(Trifluoromethyl)isoquinoline** using an oxidizing agent like palladium on carbon or manganese dioxide.<sup>[9]</sup>

## Applications in Drug Discovery and Chemical Biology


Trifluoromethylated isoquinolines are valuable scaffolds in drug discovery due to their potential to interact with a variety of biological targets.<sup>[7]</sup>

## Enzyme Inhibition

The isoquinoline core is a well-established pharmacophore for the inhibition of various enzymes. For instance, the isoquinolin-1(2H)-one scaffold, a close derivative, is known to be a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.<sup>[3]</sup> PARP inhibitors are a

class of targeted cancer therapies. The introduction of a trifluoromethyl group can enhance the binding affinity and selectivity of these inhibitors.

The diagram below illustrates the general mechanism of PARP inhibition.



[Click to download full resolution via product page](#)

Caption: Simplified mechanism of PARP inhibition leading to cancer cell death.

## Anticancer Potential

Several trifluoromethylated quinoline and isoquinoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.<sup>[7]</sup> Their mechanisms of action are diverse and can include the inhibition of topoisomerases, disruption of microtubule polymerization, and induction of apoptosis.<sup>[5]</sup>

## Safety, Handling, and Storage

Proper handling and storage of **5-(Trifluoromethyl)isoquinoline** are crucial to ensure laboratory safety. The following information is a summary of general safety precautions and should be supplemented with a thorough review of the material's specific Safety Data Sheet (SDS).

## Hazard Identification

- Classification: Irritant.[\[1\]](#) May cause skin, eye, and respiratory irritation.[\[10\]](#)

## Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[\[1\]](#)[\[10\]](#)
- Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[\[1\]](#)
- Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation is a risk, use a NIOSH/MSHA approved respirator.[\[11\]](#)

## First Aid Measures

- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[1\]](#)[\[10\]](#)
- If on Skin: Wash with plenty of water.[\[10\]](#)
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.[\[10\]](#)
- If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[\[12\]](#)

## Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[10\]](#)
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[\[13\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 120568-09-4 Cas No. | 5-(Trifluoromethyl)isoquinoline | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. parchem.com [parchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-(Trifluoromethyl)isoquinoline CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3090081#5-trifluoromethyl-isoquinoline-cas-number\]](https://www.benchchem.com/product/b3090081#5-trifluoromethyl-isoquinoline-cas-number)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)